molecular formula C11H18O4 B15508033 Diethyl 3,3-dimethylcyclopropane-1,2-dicarboxylate

Diethyl 3,3-dimethylcyclopropane-1,2-dicarboxylate

Cat. No.: B15508033
M. Wt: 214.26 g/mol
InChI Key: MPRMNWDIYNBXRC-UHFFFAOYSA-N
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Description

Diethyl 3,3-dimethylcyclopropane-1,2-dicarboxylate (CAS: 3999-55-1) is a cyclopropane derivative featuring two ester groups and methyl substituents on the cyclopropane ring. Its molecular formula is C₁₁H₁₈O₄, with a molecular weight of 228.24 g/mol. The compound is synthesized via hydrolysis of its ester precursors under alkaline conditions, as demonstrated by the reaction of this compound with sodium hydroxide in ethanol . The parent carboxylic acid, 3,3-dimethylcyclopropane-1,2-dicarboxylic acid (CAS: 497-42-7), serves as a ligand in lanthanide coordination polymers (Ln-CPs), where it facilitates the formation of diverse frameworks with applications in gas adsorption and magnetism .

Properties

IUPAC Name

diethyl 3,3-dimethylcyclopropane-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O4/c1-5-14-9(12)7-8(11(7,3)4)10(13)15-6-2/h7-8H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPRMNWDIYNBXRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(C1(C)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The compound’s structural analogs differ in substituents on the cyclopropane ring or ester groups, leading to distinct physicochemical and coordination properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications/Properties
Diethyl 3,3-dimethylcyclopropane-1,2-dicarboxylate C₁₁H₁₈O₄ 228.24 Methyl (C3, C3) Ln-CPs for magnetic studies
Dimethyl 3,3-diphenylcyclopropane-1,2-dicarboxylate C₁₉H₁₈O₄ 310.34 Phenyl (C3, C3) Organic synthesis intermediates
Diethyl trans-1,2-cyclopropanedicarboxylate C₉H₁₄O₄ 186.21 None (trans-1,2) Stereochemical studies
Diethyl 3,3-dimethoxycyclopropane-trans-1,2-dicarboxylate C₁₁H₁₈O₆ 258.26 Methoxy (C3, C3) Reactive intermediates in carbene chemistry
Diethyl 3-isopropenylcyclopropane-1,2-dicarboxylate C₁₂H₁₈O₄ 242.27 Isopropenyl (C3) Pharmaceutical intermediates

Thermal and Magnetic Properties

  • This compound-based Ln-CPs exhibit thermal stability up to 300°C and antiferromagnetic behavior (e.g., Gd³⁺ in compound [Gd₂(μ₃-OH)₂(μ₃-dcd)(μ₂-ac)₂(H₂O)]ₙ) .

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